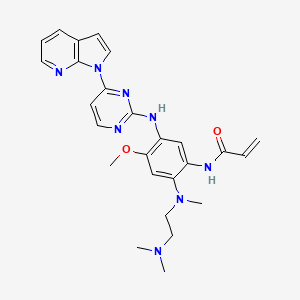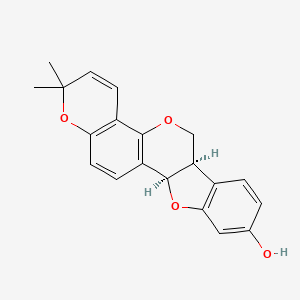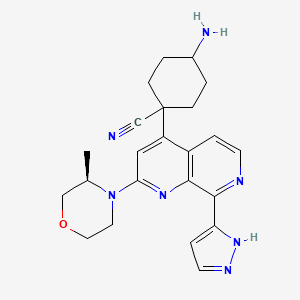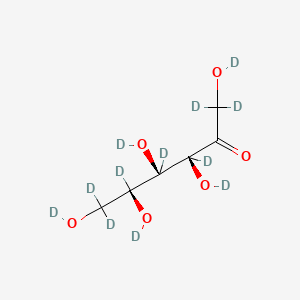
D-Fructose-d12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Fructose-d12: is a deuterated form of D-fructose, a ketohexose sugar. The compound is labeled with deuterium, a stable isotope of hydrogen, which replaces the hydrogen atoms in the molecule. This isotopic labeling makes this compound particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose-d12 typically involves the exchange of hydrogen atoms in D-fructose with deuterium. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale hydrogen-deuterium exchange processes. The process is optimized to ensure high isotopic purity and yield. The deuterated compound is then purified using techniques such as crystallization and chromatography to achieve the desired isotopic enrichment.
化学反应分析
Types of Reactions: D-Fructose-d12 undergoes various chemical reactions similar to its non-deuterated counterpart, D-fructose. These reactions include:
Oxidation: this compound can be oxidized to form D-gluconic acid-d12.
Reduction: Reduction of this compound can yield D-sorbitol-d12.
Isomerization: this compound can isomerize to D-glucose-d12 under basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used for reduction.
Isomerization: Basic conditions, such as the use of sodium hydroxide (NaOH), facilitate isomerization.
Major Products:
Oxidation: D-Gluconic acid-d12
Reduction: D-Sorbitol-d12
Isomerization: D-Glucose-d12
科学研究应用
Chemistry: D-Fructose-d12 is widely used in NMR spectroscopy to study the structural and dynamic properties of carbohydrates. The deuterium labeling provides enhanced resolution and sensitivity in NMR spectra.
Biology: In metabolic studies, this compound serves as a tracer to investigate the metabolic pathways of fructose in biological systems. It helps in understanding the role of fructose in various metabolic disorders.
Medicine: this compound is used in clinical research to study the metabolism of fructose in patients with metabolic diseases such as diabetes and obesity. It aids in the development of therapeutic strategies for these conditions.
Industry: In the food industry, this compound is used to study the stability and behavior of fructose in different food products. It helps in optimizing food processing techniques and improving product quality.
作用机制
The mechanism of action of D-Fructose-d12 involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated D-fructose. The deuterium atoms, however, provide a distinct isotopic signature that can be tracked using analytical techniques. This allows researchers to monitor the metabolic fate of fructose and identify specific molecular targets and pathways involved in its metabolism.
相似化合物的比较
D-Glucose-d12: Another deuterated sugar used in metabolic studies and NMR spectroscopy.
D-Galactose-d12: Deuterated form of D-galactose, used in similar applications as D-Fructose-d12.
D-Mannose-d12: Deuterated mannose, used in carbohydrate research.
Uniqueness: this compound is unique due to its ketohexose structure, which differs from the aldohexose structure of D-glucose and D-galactose. This structural difference influences its reactivity and metabolic pathways, making it a valuable tool for studying specific aspects of fructose metabolism that cannot be addressed using other deuterated sugars.
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
192.23 g/mol |
IUPAC 名称 |
(3S,4R,5R)-1,1,3,4,5,6,6-heptadeuterio-1,3,4,5,6-pentadeuteriooxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2,2D2,3D,5D,6D,7D,8D,9D,11D,12D |
InChI 键 |
BJHIKXHVCXFQLS-ZWXXLTAGSA-N |
手性 SMILES |
[2H][C@@](C(=O)C([2H])([2H])O[2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O[2H])O[2H])O[2H])O[2H] |
规范 SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


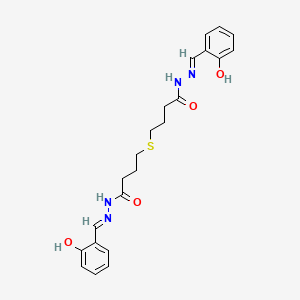
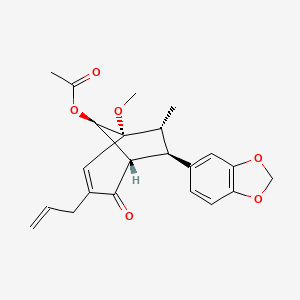
![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)
![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)
![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
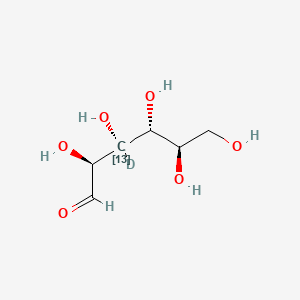
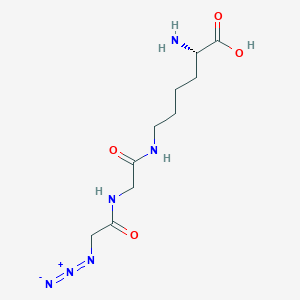
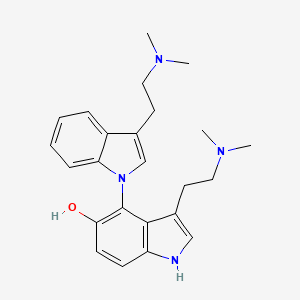
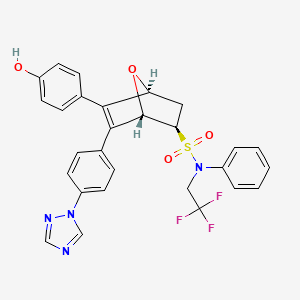
![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)
